Ethyl 2-butanoylimino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
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Description
Ethyl 2-butanoylimino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Cycloaddition Reactions
Ethyl 2-butanoylimino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate has been used in the synthesis of novel compounds through cycloaddition reactions. For example, it was involved in the synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives, showcasing its utility in creating complex molecular structures (Zeng, Ren, Fu, & Li, 2018).
Synthesis of Spiro and Benzothiazole Derivatives
This compound also plays a role in the synthesis of diverse derivatives. For instance, it was used in the creation of spiro[cyclopent-2/3-ene-1,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives, highlighting its versatility in synthetic chemistry (Ren, Tang, Yu, Huang, & Li, 2018).
Preparation of Amino-Imino Derivatives
This compound is integral in the preparation of various amino-imino derivatives. These compounds have potential applications in the development of new pharmaceuticals and materials (Mohamed, 2014).
properties
IUPAC Name |
ethyl 2-butanoylimino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-4-6-14(20)18-17-19(10-15(21)23-3)12-8-7-11(9-13(12)25-17)16(22)24-5-2/h7-9H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUNAARRXHLEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OCC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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